molecular formula C20H20Cl2N2O3S B296266 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B296266
M. Wt: 439.4 g/mol
InChI Key: XPZPSMMIFYKQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DAS181, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug has shown promising results in treating respiratory viral infections, particularly those caused by influenza viruses and parainfluenza viruses.

Mechanism of Action

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by cleaving sialic acid residues on the surface of host cells, which are required for viral attachment and entry into the cell. By cleaving these sialic acid residues, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide prevents viral entry and replication, thereby inhibiting viral infection. This mechanism of action is different from that of currently available antiviral drugs, which target viral proteins directly.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have minimal toxicity in vitro and in vivo, and does not interfere with normal cellular processes. In animal studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to be well-tolerated and effective in reducing viral loads and symptoms of respiratory viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its broad spectrum of activity against respiratory viruses, including those that are resistant to currently available antiviral drugs. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to be effective against pandemic strains of influenza viruses, making it a potential candidate for use in future pandemics. However, one limitation of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its high cost of production, which may limit its availability for widespread use.

Future Directions

For research on 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide include further optimization of the synthesis method to reduce costs, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, studies are needed to investigate the potential use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in combination with other antiviral drugs, as well as its potential as a prophylactic treatment for respiratory viral infections. Finally, further research is needed to investigate the potential use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in treating other viral infections, such as Ebola virus and Zika virus.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea, which is then reacted with 2-(4-morpholinyl)acetic acid to form the final product, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis method has been optimized to produce high yields of pure 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in treating respiratory viral infections. Studies have shown that 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has potent antiviral activity against influenza viruses and parainfluenza viruses, including those that are resistant to currently available antiviral drugs. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have a broad spectrum of activity against other respiratory viruses, including respiratory syncytial virus (RSV) and human metapneumovirus (hMPV).

properties

Molecular Formula

C20H20Cl2N2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H20Cl2N2O3S/c21-16-5-3-6-17(22)15(16)12-28-13-19(25)23-18-7-2-1-4-14(18)20(26)24-8-10-27-11-9-24/h1-7H,8-13H2,(H,23,25)

InChI Key

XPZPSMMIFYKQEJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.